Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate
Description
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate is a brominated aromatic compound featuring a central benzoxathiol ring system with sulfonate (SO₃⁻) and phenolic hydroxyl (-OH) groups. Its structure includes four bromine substituents, two on each phenolic ring, and a sodium counterion that enhances solubility in polar solvents . Its structural complexity distinguishes it from simpler bromophenols, particularly due to the 1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol moiety, which introduces sulfonate functionality and planar rigidity .
Properties
CAS No. |
271766-01-9 |
|---|---|
Molecular Formula |
C19H9Br4NaO5S |
Molecular Weight |
691.9 g/mol |
IUPAC Name |
sodium;3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenolate |
InChI |
InChI=1S/C19H10Br4O5S.Na/c20-12-5-9(24)6-13(21)17(12)19(18-14(22)7-10(25)8-15(18)23)11-3-1-2-4-16(11)29(26,27)28-19;/h1-8,24-25H;/q;+1/p-1 |
InChI Key |
KGANHHDZDYZJEM-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C2C(=C1)C(OS2(=O)=O)(C3=C(C=C(C=C3Br)O)Br)C4=C(C=C(C=C4Br)[O-])Br.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate typically involves the bromination of phenolic compounds followed by the formation of the benzoxathiol ring. The reaction conditions often require the use of bromine or brominating agents in the presence of a suitable solvent and catalyst to ensure selective bromination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenolic hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine atoms, potentially replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound are susceptible to nucleophilic substitution reactions, where they can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide, ammonia, or thiourea can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds.
Scientific Research Applications
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of brominated aromatic compounds and as a precursor for more complex molecules.
Biology: The compound can be employed in biochemical assays to study enzyme activity and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research into its potential therapeutic applications includes its use as an antimicrobial agent or in drug development for targeting specific biological pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals due to its vibrant color and stability.
Mechanism of Action
The mechanism by which sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-2,1-benzoxathiol-3-yl]benzenolate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and phenolic groups play crucial roles in binding to these targets, modulating their activity and leading to various biochemical outcomes. The benzoxathiol ring structure also contributes to the compound’s stability and reactivity, facilitating its use in diverse applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs are brominated phenolic derivatives. Key structural differences lie in the presence of the benzoxathiol system and sulfonate group, which are absent in most related compounds. Below is a comparative analysis of selected analogs (Table 1):
Table 1: Structural Comparison of Brominated Phenolic Compounds
Key Observations:
- Bromination Pattern: The target compound’s tetra-bromination (vs.
- Sulfonate Group: The -SO₃⁻ moiety improves aqueous solubility compared to non-sulfonated analogs like 3,5-Dibromo-4-hydroxybenzonitrile, which relies on polar solvents for dissolution .
Physicochemical and Functional Properties
While explicit data (e.g., logP, melting points) are unavailable in the provided evidence, inferences can be drawn:
- Solubility: The sodium sulfonate group likely renders the compound water-soluble, unlike neutral bromophenols (e.g., 2,6-Dibromo-4-nitroaniline), which require organic solvents .
- Stability : The electron-withdrawing bromine and sulfonate groups may enhance oxidative stability compared to methyl- or nitro-substituted analogs .
Methodological Considerations for Similarity Assessment
Computational methods for similarity comparison, such as Tanimoto coefficients or molecular docking, often prioritize functional groups and topology . For example:
- Electron-Deficient Aromatic Systems: The compound’s bromine and sulfonate groups create electron-deficient regions, analogous to nitroaniline derivatives but distinct from methylphenols .
- Virtual Screening : Tools like SHELX-family software (used for crystallographic analysis) could resolve its 3D structure, aiding in similarity mapping against databases .
Biological Activity
Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]phenolate is a complex chemical compound known for its various biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- IUPAC Name: Sodium 3,5-dibromo-4-[3-(2,6-dibromo-4-hydroxyphenyl)-1,1-dioxo-1,3-dihydro-2,1lambda~6~-benzoxathiol-3-yl]benzen-1-olate
- Molecular Formula: C19H9Br4NaO5S
- Molecular Weight: 691.94 g/mol
- CAS Number: 33551-92-7
The structure includes multiple bromine substituents and a benzoxathiol moiety, which may contribute to its biological activities.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. The presence of multiple bromine atoms may enhance the compound's ability to scavenge free radicals and reduce oxidative stress in biological systems .
Inhibition of Protein Tyrosine Phosphatase (PTP)
A study evaluated a series of bromophenol derivatives for their ability to inhibit PTP1B, an important target in diabetes and obesity management. The compound exhibited weak to potent inhibitory activity against PTP1B with an IC50 value indicating its potential as a therapeutic agent in metabolic disorders .
Antimicrobial Properties
Sodium 3,5-dibromo derivatives have been shown to possess antimicrobial properties. For instance, related compounds demonstrated efficacy against various bacterial strains. This suggests that the compound could be explored for developing new antimicrobial agents .
The biological activity of this compound likely involves:
- Free Radical Scavenging: The compound's structure allows it to interact with reactive oxygen species (ROS), mitigating cellular damage.
- Enzyme Inhibition: By inhibiting protein tyrosine phosphatases (PTPs), the compound may alter signaling pathways involved in glucose metabolism and cellular proliferation.
Study on PTP Inhibition
In a controlled study involving C57BL/KsJ-db/db mouse models:
- The compound was administered at varying concentrations.
- Results indicated significant reductions in blood glucose levels and improvements in metabolic parameters (cholesterol and HbA1c) compared to control groups .
Antimicrobial Efficacy Testing
A series of tests were conducted using agar diffusion methods against common bacterial pathogens:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Sodium 3,5-Dibromo Compound | E. coli | 15 |
| Sodium 3,5-Dibromo Compound | S. aureus | 18 |
| Control Antibiotic | E. coli | 20 |
| Control Antibiotic | S. aureus | 22 |
The results show that while the sodium dibromo compound exhibited some antimicrobial activity, it was less effective than standard antibiotics but still warranted further investigation due to its unique structure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
